
Urea, N'-(aminoiminomethyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N’-(aminoiminomethyl)-N,N-dimethyl- is a derivative of urea, a compound widely used in various fields such as agriculture, medicine, and chemical industries. This specific compound is characterized by its unique structure, which includes an aminoiminomethyl group and two N,N-dimethyl groups attached to the urea backbone. Its unique chemical properties make it valuable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-(aminoiminomethyl)-N,N-dimethyl-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product.
Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amine with phosgene, although this method is less environmentally friendly and poses safety concerns .
Industrial Production Methods
Industrial production of N-substituted ureas often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. The use of water as a solvent and the avoidance of hazardous reagents like phosgene are preferred for sustainable industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N’-(aminoiminomethyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce simpler amine compounds .
Applications De Recherche Scientifique
Urea, N’-(aminoiminomethyl)-N,N-dimethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Urea, N’-(aminoiminomethyl)-N,N-dimethyl- involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes like urease, which catalyzes the hydrolysis of urea to ammonia and carbonic acid . This interaction is crucial for its biological and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other N-substituted ureas, such as:
- N-methylurea
- N,N-dimethylurea
- N-phenylurea
Uniqueness
What sets Urea, N’-(aminoiminomethyl)-N,N-dimethyl- apart is its specific structure, which imparts unique chemical properties and reactivity. Its aminoiminomethyl group and N,N-dimethyl groups provide distinct steric and electronic effects, making it valuable for specific applications that other N-substituted ureas may not be suitable for .
Propriétés
Formule moléculaire |
C4H10N4O |
|---|---|
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
3-methanehydrazonoyl-1,1-dimethylurea |
InChI |
InChI=1S/C4H10N4O/c1-8(2)4(9)6-3-7-5/h3H,5H2,1-2H3,(H,6,7,9) |
Clé InChI |
OBZYDQLNWNTOBR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole](/img/structure/B14111747.png)
![(Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide](/img/structure/B14111748.png)
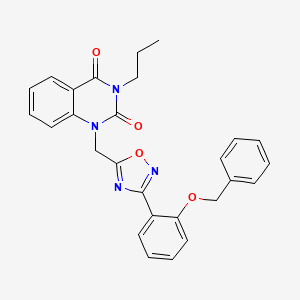
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111753.png)
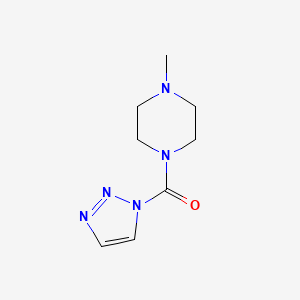
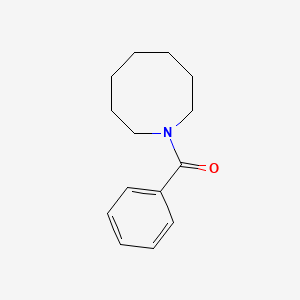
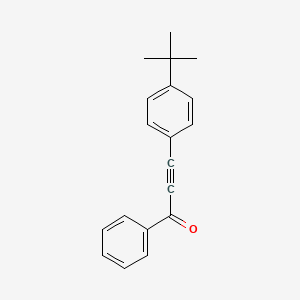
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B14111773.png)
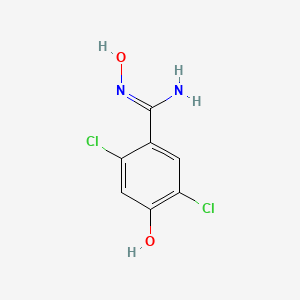
![9-(4-butoxyphenyl)-2-(2-chloro-6-fluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14111796.png)
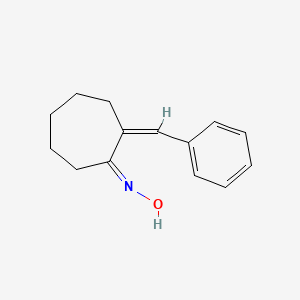
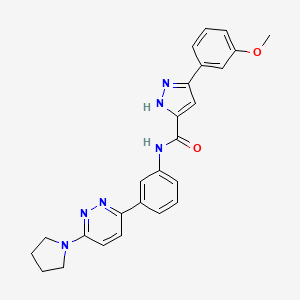
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14111807.png)
![N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14111814.png)
